Methyl L-ornithine dihydrochloride

Peptide Synthesis Organic Chemistry Formulation

Unmodified L-ornithine fails in SPPS and enzyme studies due to a reactive free carboxyl group and poor organic solubility. Methyl L-ornithine dihydrochloride solves these problems with a protected methyl ester and enhanced lipophilicity, ensuring precise peptide assembly and clean pharmacological data. - Potent human arginase-1 inhibition (IC50 = 200 nM) at non-toxic concentrations vs. weak millimolar-range L-ornithine. - Class C β-lactamase inhibitor (IC50 = 4.20 µM) for antibiotic adjuvant screening. - Soluble in DMSO, DCM, chloroform, ethyl acetate, and acetone - ideal for non-aqueous SPPS and in vitro assays.

Molecular Formula C6H16Cl2N2O2
Molecular Weight 219.11 g/mol
CAS No. 40216-82-8
Cat. No. B554982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl L-ornithine dihydrochloride
CAS40216-82-8
Synonyms40216-82-8; H-Orn-OMe.2HCl; L-OrnithineMethylesterDihydrochloride; H-ORN-OME2HCL; (S)-Methyl2,5-diaminopentanoatedihydrochloride; MethylL-ornithinedihydrochloride; MethylL-ornithineHCl; H-Orn-OMe?HCl; H-Orn-OMe??2HCl; PubChem18996; H-Orn-OMeinvertedexclamationmarkcurrency2HCl; H-Orn-OMedihydrochloride; KSC491O3L; SCHEMBL4806054; CTK3J1735; MolPort-003-894-334; SNFZNVWAQDVFAK-XRIGFGBMSA-N; EINECS254-841-5; ANW-43149; CH-332; ornithinemethylesterdihydrochloride; AKOS015907728; AKOS015924229; RTR-016058; AK-41688
Molecular FormulaC6H16Cl2N2O2
Molecular Weight219.11 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCCN)N.Cl.Cl
InChIInChI=1S/C6H14N2O2.2ClH/c1-10-6(9)5(8)3-2-4-7;;/h5H,2-4,7-8H2,1H3;2*1H/t5-;;/m0../s1
InChIKeySNFZNVWAQDVFAK-XRIGFGBMSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl L-Ornithine Dihydrochloride: Key Attributes


Methyl L-ornithine dihydrochloride (CAS: 40216-82-8), also known as H-Orn-OMe·2HCl, is a synthetic derivative of the amino acid L-ornithine. It is characterized by the esterification of the α-carboxyl group with a methyl group, forming a methyl ester, and is provided as a stable dihydrochloride salt [1]. This dual chemical modification confers distinct physicochemical properties compared to unmodified L-ornithine, notably enhanced solubility in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . As a protected amino acid building block, it is a critical intermediate in peptide synthesis and serves as a specialized research tool for investigating enzyme kinetics and metabolic pathways where the free carboxyl group of ornithine would otherwise be reactive or limit membrane permeability .

Workflow SPPS orthogonal protection support Methyl ester protects α-carboxyl; dihydrochloride leaves amines available for Fmoc/Boc strategy
Selection context Organic-solvent coupling conditions Soluble in DCM, DMSO, ethyl acetate; suits anhydrous peptide assembly
Pathway study Arginase-1 inhibition assay context Reported nanomolar-range inhibition supports enzyme mechanism studies

Methyl L-Ornithine Dihydrochloride: Why Substitutes Fail


Generic substitution with unmodified L-ornithine or its common monohydrochloride salt (L-ornithine HCl) is not feasible for several critical research applications. The presence of a free α-carboxyl group in L-ornithine renders it a substrate or a weak competitive inhibitor for enzymes like arginase, with the carboxyl group being essential for binding [1]. In contrast, the methyl ester of methyl L-ornithine dihydrochloride eliminates this anionic functionality, fundamentally altering its interaction with enzyme active sites and enabling its use as a protected building block in solid-phase peptide synthesis (SPPS) where the α-amine and side-chain amine must be orthogonally protected to prevent unwanted side reactions . Furthermore, the enhanced solubility of the methyl ester derivative in organic solvents like DMSO and dichloromethane is a direct result of its increased lipophilicity, a property absent in the highly polar, water-soluble L-ornithine free base or hydrochloride salt, which would precipitate under similar non-aqueous reaction conditions . Substituting with an unprotected analog would lead to failed syntheses, misinterpreted enzyme kinetics, or the inability to formulate the compound for specific in vitro assays.

Target compound
Methyl L-ornithine dihydrochloride — protected α-carboxyl (methyl ester)
Potential substitute
L-Ornithine HCl — free α-carboxyl, anionic at physiological pH
Free carboxyl may engage arginase active site differently; protection eliminates unwanted nucleophilic reactivity during SPPS coupling.
Target compound
Organic-solvent-soluble methyl ester salt
Potential substitute
L-Ornithine free base / HCl — water-soluble, insoluble in DCM, ethyl acetate
Solubility profile mismatch may cause precipitation in non-aqueous reaction media; anhydrous coupling protocols may fail.

Methyl L-Ornithine Dihydrochloride: Performance Evidence


Enhanced Organic Solvent Solubility

Methyl L-ornithine dihydrochloride exhibits a markedly different solubility profile compared to the more common L-ornithine monohydrochloride salt. While L-ornithine monohydrochloride is highly soluble in water, the methyl ester derivative is documented to be soluble in a wide range of organic solvents, including chloroform, dichloromethane (DCM), ethyl acetate, DMSO, and acetone . This is a qualitative but significant and quantifiable difference from the free base or simple salt, which are practically insoluble in these media.

Organic solvent solubility
Class-level inference
Soluble in chloroform, DCM, ethyl acetate, DMSO, acetone vs. L-ornithine HCl — water-soluble only
Supports non-aqueous synthesis workflow fit
Qualitative supplier datasheet; concentration and temperature not specified — data to verify
Peptide Synthesis Organic Chemistry Formulation

Arginase-1 Inhibitory Potency vs. L-Ornithine

The methyl ester modification in methyl L-ornithine dihydrochloride leads to a substantial change in its ability to inhibit human arginase-1 compared to unmodified L-ornithine. While the target compound is reported to have an IC50 of 200 nM in a colorimetric assay measuring urea production from L-arginine after 1 hour [1], L-ornithine is a known product inhibitor of arginase, but its potency is significantly lower, with literature describing it as a weak inhibitor [2]. This 200 nM value for the methyl ester derivative is also distinct from related compounds like α-methyl-L-ornithine, which has an IC50 of 2.51 mM against kyotorphin synthetase, a different enzyme [3].

Arginase-1 inhibition
Cross-study comparable
IC50 = 200 nM (colorimetric urea assay, 1 h)
Reported higher inhibitory potency vs. weak L-ornithine product inhibition
Comparator IC50 not directly provided; cross-study context requires review
Enzyme Inhibition Arginase Metabolism

Class C β-Lactamase Inhibition

Methyl L-ornithine dihydrochloride has been evaluated for its ability to inhibit Class C β-lactamase from Enterobacter cloacae 908R, a key enzyme involved in antibiotic resistance. In this specific assay, the compound exhibited an IC50 of 4.20 µM when tested at a concentration of 0.8 µmol [1]. This data point provides a quantitative measure of its activity against this clinically relevant bacterial target.

Class C β-lactamase inhibition
Head-to-head
IC50 = 4.20 μM (Enterobacter cloacae 908R, 0.8 μmol)
Supports β-lactamase inhibitor screening context
Single-concentration assay; SAR benchmarking requires independent confirmation
Antimicrobial Resistance β-Lactamase Enzyme Inhibition

Validated Analytical Purity

For procurement purposes, methyl L-ornithine dihydrochloride is available with rigorously defined analytical specifications that ensure reproducibility in research. Commercial sources specify a minimum purity of ≥99% as determined by a combination of titration and chiral HPLC , or ≥98% by HPLC . Physical properties are also well-defined, with a melting point of 197-200°C and a specific optical rotation of +48.15° (c=1% in H2O) . These metrics are crucial for identity verification and lot-to-lot consistency.

Analytical purity
Lot attribute
≥99% (titration + chiral HPLC); mp 197–200 °C; [α] +48.15° (c=1% H2O)
Orthogonal purity confirmation supports stereochemical reproducibility
Supplier specification; lot-specific COA review recommended
Quality Control Analytical Chemistry Procurement

Methyl L-Ornithine Dihydrochloride: High-Value Applications


Arginase-1 Functional Investigation

Leverage the high potency of methyl L-ornithine dihydrochloride against human arginase-1 (IC50 = 200 nM) to dissect the enzyme's role in metabolic pathways and disease models. Unlike the weak inhibition by millimolar concentrations of L-ornithine, this compound can be used at low, non-toxic concentrations to effectively block arginase activity in cell-based assays or in vitro enzymatic studies, providing cleaner pharmacological data [1][2].

SPPS with Orthogonal Protection

Utilize methyl L-ornithine dihydrochloride as a key building block in Solid-Phase Peptide Synthesis (SPPS) to incorporate an ornithine residue. The methyl ester protection of the α-carboxyl group and the dihydrochloride salt form (which leaves the α-amine and side-chain amine available for orthogonal protection) enable precise control over peptide chain assembly and modification, preventing unwanted side reactions that would occur with unprotected L-ornithine [1][2].

β-Lactamase Inhibitor Screening

Incorporate methyl L-ornithine dihydrochloride into screening panels for novel β-lactamase inhibitors. With a defined IC50 of 4.20 µM against the clinically relevant Class C β-lactamase from *Enterobacter cloacae*, it can serve as a starting point for structure-activity relationship (SAR) studies or as a reference compound in assays designed to identify more potent adjuvants for β-lactam antibiotics [1].

Application
Selection Property
Validation Focus
Arginase-1 pathway analysis
Enzyme inhibition assay context
Pathway-response endpoint interpretation
SPPS orthogonal protection strategy
Organic-solvent compatibility
Coupling efficiency and side-reaction control
β-Lactamase inhibitor screening
Class C β-lactamase inhibition background
SAR reference benchmarking
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